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molecular formula C8H4ClF3O2 B039461 2,4,5-Trifluoro-3-methoxybenzoyl chloride CAS No. 112811-66-2

2,4,5-Trifluoro-3-methoxybenzoyl chloride

Cat. No. B039461
M. Wt: 224.56 g/mol
InChI Key: JVQSZTJTWSUJCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08044204B2

Procedure details

A mixture of 2,4,5-trifluoro-3-methoxybenzoic acid (154 mg, 0.75 mmol) and thionyl chloride (8 mL) is refluxed for 4 h. Excess thionyl chloride is removed in vacuo, and the remaining residue is used directly in the next synthetic step.
Quantity
154 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:10]([O:11][CH3:12])=[C:9]([F:13])[C:8]([F:14])=[CH:7][C:3]=1[C:4](O)=[O:5].S(Cl)([Cl:17])=O>>[F:1][C:2]1[C:10]([O:11][CH3:12])=[C:9]([F:13])[C:8]([F:14])=[CH:7][C:3]=1[C:4]([Cl:17])=[O:5]

Inputs

Step One
Name
Quantity
154 mg
Type
reactant
Smiles
FC1=C(C(=O)O)C=C(C(=C1OC)F)F
Name
Quantity
8 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
Excess thionyl chloride is removed in vacuo

Outcomes

Product
Name
Type
Smiles
FC1=C(C(=O)Cl)C=C(C(=C1OC)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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